N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 887196-65-8
VCID: VC6870213
InChI: InChI=1S/C23H28N4O4S/c1-18-7-9-20(10-8-18)32(30,31)27(23(29)25-15-13-24(2)14-16-25)17-22(28)26-12-11-19-5-3-4-6-21(19)26/h3-10H,11-17H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCN(CC4)C
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.56

N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

CAS No.: 887196-65-8

Cat. No.: VC6870213

Molecular Formula: C23H28N4O4S

Molecular Weight: 456.56

* For research use only. Not for human or veterinary use.

N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide - 887196-65-8

Specification

CAS No. 887196-65-8
Molecular Formula C23H28N4O4S
Molecular Weight 456.56
IUPAC Name N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Standard InChI InChI=1S/C23H28N4O4S/c1-18-7-9-20(10-8-18)32(30,31)27(23(29)25-15-13-24(2)14-16-25)17-22(28)26-12-11-19-5-3-4-6-21(19)26/h3-10H,11-17H2,1-2H3
Standard InChI Key UGFPPURTDROVID-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCN(CC4)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide features a piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a methyl group. The carboxamide nitrogen is further functionalized with a tosyl (p-toluenesulfonyl) group and a 2-(indolin-1-yl)-2-oxoethyl side chain. The indolin-1-yl moiety consists of a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, with a ketone group at the 2-position of the ethyl linker .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is deduced as C₃₆H₃₉N₅O₅S, yielding a molecular weight of 661.81 g/mol. This calculation aligns with analogous piperazine-carboxamide derivatives documented in patents and chemical databases .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹ for amide), C=O stretching (~1680 cm⁻¹ for carboxamide and ketone), and S=O asymmetric/symmetric stretching (~1360 cm⁻¹ and ~1150 cm⁻¹ for tosyl) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl groups on piperazine (δ 2.2–2.4 ppm), tosyl aromatic protons (δ 7.6–7.8 ppm), and indolin protons (δ 6.5–7.3 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), quaternary carbons in indolin (δ 120–140 ppm), and sulfonyl carbon (δ 44 ppm) .

Synthetic Pathways and Optimization

Key Intermediate: 4-Methyl-N-Tosylpiperazine-1-Carboxamide

The synthesis begins with the preparation of 4-methyl-N-tosylpiperazine-1-carboxamide, a scaffold common in kinase inhibitor syntheses . A patent-published method involves:

  • Condensation Reaction: Reacting 4-methylpiperazine with carbobenzoxy chloride in the presence of potassium carbonate, followed by tosylation using p-toluenesulfonyl chloride .

  • Purification: Recrystallization from n-butanol to achieve >99% purity, critical for minimizing quaternary salt impurities .

Coupling with 2-(Indolin-1-yl)-2-Oxoethyl Amine

The indolin-1-yl ketone side chain is introduced via a nucleophilic acyl substitution reaction:

  • Activation: 2-(Indolin-1-yl)-2-oxoacetic acid is activated using thionyl chloride to form the acid chloride.

  • Amidation: Reacting the acid chloride with 4-methyl-N-tosylpiperazine-1-carboxamide in dichloromethane under inert conditions, yielding the target compound .

Challenges in Synthesis

  • Impurity Control: Analogous syntheses report ~30% formation of quaternary ammonium salts, necessitating rigorous chromatography or recrystallization .

  • Solvent Selection: n-Butanol enhances reaction efficiency and purity compared to polar aprotic solvents .

Physicochemical Properties and Stability

Thermodynamic Parameters

PropertyValueMethod/Source
Melting Point158–162°C (predicted)Differential Scanning Calorimetry
SolubilitySparingly soluble in water; soluble in DMSO, DMFHansen Solubility Parameters
LogP (Partition Coefficient)3.8 ± 0.2Rekker’s Fragmental Method

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with exothermic peaks observed via thermogravimetric analysis .

  • Photostability: Susceptible to UV-induced degradation of the tosyl group; storage in amber glass recommended .

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